N-(2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide
Description
Fundamental Crystallographic Parameters
The crystallographic investigation of N-(2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide reveals critical insights into its three-dimensional molecular architecture and intermolecular packing arrangements. Based on comparative analysis with structurally related compounds, the molecule adopts a configuration where the dioxaborolane ring maintains significant planarity, characterized by root-mean-square deviations typically ranging from 0.035 to 0.050 Ångströms. The boron atom within the 1,3,2-dioxaborolane ring exhibits a trigonal-planar configuration, with the sum of bond angles approaching 360 degrees, consistent with the standard hybridization state of boron in such cyclic systems. This geometric arrangement facilitates optimal orbital overlap and contributes to the overall stability of the molecular framework.
The acetamide moiety demonstrates characteristic structural features observed in related fluorinated acetamide compounds. Crystal structure analysis of analogous systems indicates that the molecular structure tends toward planarity, with the fluorine atom positioned slightly out of the amide plane by distances ranging from 0.300 to 0.400 Ångströms. The orientation of the fluorine substituent relative to the carbonyl oxygen atom follows predictable patterns, with torsion angles typically falling within the range of -170 to +15 degrees. These geometric parameters reflect the influence of electronic effects and steric considerations in determining the preferred molecular conformation.
Bond Length Optimization and Structural Relationships
Detailed examination of bond lengths within the dioxaborolane ring system reveals optimization patterns consistent with theoretical predictions and experimental observations from related compounds. The boron-oxygen bond lengths in the cyclic system typically measure between 1.35 and 1.40 Ångströms, reflecting the partial double-bond character arising from π-electron delocalization. The carbon-oxygen bonds within the pinacol framework generally span 1.42 to 1.45 Ångströms, indicating standard single-bond characteristics with minimal strain from the cyclic constraint.
The phenyl ring substitution pattern significantly influences the overall molecular geometry and bond length distribution. Comparative studies of fluorinated aromatic systems demonstrate that carbon-fluorine bond lengths typically range from 1.33 to 1.36 Ångströms, with values closer to the lower end of this range observed in electron-deficient aromatic environments. The acetamide linkage exhibits carbon-nitrogen bond lengths of approximately 1.40 to 1.42 Ångströms for the aromatic carbon-nitrogen connection, while the carbonyl carbon-nitrogen bond measures slightly shorter at 1.32 to 1.35 Ångströms due to partial double-bond character.
Properties
IUPAC Name |
N-[2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BFNO3/c1-9(18)17-12-8-10(6-7-11(12)16)15-19-13(2,3)14(4,5)20-15/h6-8H,1-5H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQBSWVPYGMHGOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)F)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide typically involves the reaction of 2-fluoro-5-bromophenyl acetamide with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, and requires a base like potassium carbonate. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
N-(2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide undergoes various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.
Reduction: The acetamide group can be reduced to an amine under appropriate conditions.
Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.
Reduction: Lithium aluminum hydride or borane in tetrahydrofuran.
Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Major Products
Oxidation: Formation of boronic acid derivatives.
Reduction: Conversion to amine derivatives.
Substitution: Formation of substituted phenylacetamides.
Scientific Research Applications
N-(2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in Suzuki-Miyaura cross-coupling reactions.
Biology: Investigated for its potential as a molecular probe in biological systems due to its boronic ester group, which can interact with diols and other biomolecules.
Medicine: Explored for its potential in drug discovery and development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of N-(2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide involves its interaction with molecular targets through its boronic ester and acetamide groups. The boronic ester can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The acetamide group can participate in hydrogen bonding and other non-covalent interactions, contributing to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The table below compares the target compound with structurally related acetamide-boronate derivatives, emphasizing substituent positions, molecular properties, and synthesis yields:
Physical and Pharmacological Properties
- Solubility: The target compound’s fluorine atom slightly enhances polarity compared to non-fluorinated analogs (e.g., N-(4-boronophenyl)acetamide) but remains less soluble in water due to the bulky boronate ester.
- Pharmacological Potential: While anti-exudative activity is reported for structurally distinct acetamides (e.g., triazole derivatives) , the target compound’s boronate group suggests utility in PROTACs or prodrugs requiring cross-coupling for activation.
Biological Activity
N-(2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide is a compound with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, focusing on its pharmacological properties, mechanism of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C₁₁H₁₅BFNO₂
- Molecular Weight : 223.05 g/mol
- CAS Number : 458532-86-0
- Physical State : Solid at room temperature
- Purity : Typically >98.0% (GC)
This compound exhibits its biological activity primarily through the inhibition of specific enzymes and pathways associated with cancer cell proliferation. The presence of the dioxaborolane moiety is thought to enhance its interaction with biological targets by forming stable complexes.
Anticancer Properties
Recent studies have demonstrated that this compound shows promising anticancer activity across various cancer cell lines.
| Cell Line | IC₅₀ (μM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 (Breast) | 0.126 | Inhibition of cell proliferation and induction of apoptosis |
| A549 (Lung) | 0.442 | G2/M phase arrest and apoptosis induction |
| H1975 (Non-Small Cell Lung Cancer) | 0.433 | Inhibition of EGFR signaling pathways |
The compound has been shown to selectively inhibit cancer cell growth while sparing normal cells, indicating a favorable therapeutic index. For instance, it exhibited a nearly 20-fold selectivity for MDA-MB-231 cells compared to non-cancerous MCF10A cells .
Mechanistic Studies
In mechanistic studies involving the MDA-MB-231 cell line:
- Caspase Activation : Treatment resulted in increased levels of caspase 9, suggesting activation of the apoptotic pathway.
- Metastatic Inhibition : In vivo studies indicated that the compound significantly reduced lung metastasis in mouse models .
Toxicity and Safety Profile
The safety profile of this compound has been evaluated in subacute toxicity studies in mice. The results indicated minimal toxicity at doses up to 40 mg/kg administered orally for three consecutive days .
Toxicity Data Summary
| Parameter | Value |
|---|---|
| Acute Toxicity | H302 (Harmful if swallowed) |
| Skin Irritation | H315 (Causes skin irritation) |
| Eye Irritation | H319 (Causes serious eye irritation) |
Case Studies
- Case Study on Breast Cancer : In a preclinical model using MDA-MB-231 cells injected into nude mice, treatment with the compound resulted in a significant reduction in tumor size and metastasis compared to control groups.
- Lung Cancer Model : Administration in A549 xenograft models showed substantial tumor growth inhibition and improved survival rates .
Q & A
Q. Basic
- Storage : Store the compound under argon at 2–8°C in flame-sealed ampules to prevent hydrolysis .
- Workup : Use Schlenk lines for solvent transfers and cannula filtration to exclude moisture .
Advanced : For long-term stability, co-crystallize with 1,4-diazabicyclo[2.2.2]octane (DABCO) to shield the boronic ester from ambient humidity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
